2-Amino-5-(quinoxalin-6-ylmethylene)thiazol-4(5H)-one
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Overview
Description
2-Amino-5-(quinoxalin-6-ylmethylene)thiazol-4(5H)-one is a heterocyclic compound that contains both thiazole and quinoxaline moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(quinoxalin-6-ylmethylene)thiazol-4(5H)-one typically involves the condensation of a thiazole derivative with a quinoxaline aldehyde. Common reagents used in this synthesis include:
- Thiazole derivatives
- Quinoxaline aldehydes
- Catalysts such as acids or bases
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
- Use of high-purity starting materials
- Controlled reaction temperatures and times
- Efficient purification techniques such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(quinoxalin-6-ylmethylene)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution conditions: Acidic or basic conditions, depending on the substituent
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while substitution reactions may introduce various functional groups onto the thiazole or quinoxaline rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-5-(quinoxalin-6-ylmethylene)thiazol-4(5H)-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(quinoxalin-6-ylmethylene)thiazole
- 2-Amino-5-(quinoxalin-6-ylmethylene)oxazole
- 2-Amino-5-(quinoxalin-6-ylmethylene)imidazole
Uniqueness
2-Amino-5-(quinoxalin-6-ylmethylene)thiazol-4(5H)-one is unique due to the specific combination of thiazole and quinoxaline moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C12H8N4OS |
---|---|
Molecular Weight |
256.29 g/mol |
IUPAC Name |
(5E)-2-amino-5-(quinoxalin-6-ylmethylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C12H8N4OS/c13-12-16-11(17)10(18-12)6-7-1-2-8-9(5-7)15-4-3-14-8/h1-6H,(H2,13,16,17)/b10-6+ |
InChI Key |
NPEGASUEJJHVNU-UXBLZVDNSA-N |
Isomeric SMILES |
C1=CC2=NC=CN=C2C=C1/C=C/3\C(=O)N=C(S3)N |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C=C3C(=O)N=C(S3)N |
Origin of Product |
United States |
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